(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
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Description
(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H13N3OS and its molecular weight is 259.33. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Properties
A study by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant biological activities, including strong antimicrobial effects and cytotoxicity against cancer cell lines. Compounds with 1,3,4-thiadiazole cores were found to possess high DNA protective ability and showed potential for use in chemotherapy strategies due to their minimal cytotoxicity against non-cancer cells (Gür et al., 2020).
Synthesis and Structural Analysis
Research by Panda et al. (2019) on ruthenium-chelated bis(heterocyclo)methanides, structurally mimicking β-diketiminate, revealed insights into the redox tunability and oxygenation profiles of these compounds, suggesting potential applications in the development of new catalytic agents or redox-active materials (Panda et al., 2019).
Antiproliferative Effects
LFZ-4-46, a tetrahydroisoquinoline derivative, was studied by Xu et al. (2021) for its anticancer mechanisms, demonstrating significant inhibition of cancer cell viability through DNA damage and activation of key molecular pathways, suggesting its potential as a lead compound for breast and prostate cancer treatment (Xu et al., 2021).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-14-12(18-15-9)13(17)16-7-6-10-4-2-3-5-11(10)8-16/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNFCVYOCVFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.